molecular formula C15H15F4N5O B2600277 4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2380072-15-9

4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2600277
CAS No.: 2380072-15-9
M. Wt: 357.313
InChI Key: IBUUYBZDBIIEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as pyridine, trifluoromethyl iodide, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine
  • 4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine

Uniqueness

The uniqueness of 4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N5O/c1-9-22-12(15(17,18)19)6-13(23-9)24-4-2-11(3-5-24)25-14-20-7-10(16)8-21-14/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUUYBZDBIIEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)OC3=NC=C(C=N3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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